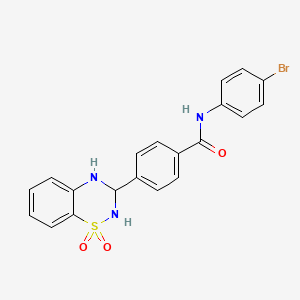

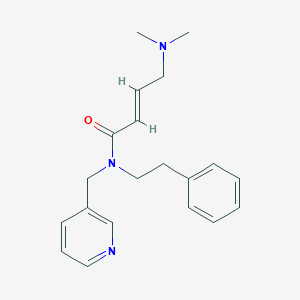

![molecular formula C24H23N3O2 B2670498 3-(9H-carbazol-9-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide CAS No. 314076-17-0](/img/structure/B2670498.png)

3-(9H-carbazol-9-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(9H-carbazol-9-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide” is a heterocyclic derivative . It is mainly used as an intermediate for synthetic materials . It can be used as a charge transporting material as it exhibits high charge carrier mobility and photochemical stability .

Synthesis Analysis

The synthesis of this compound involves several steps. In one method, phenylhydrazine is condensed with cyclohexanone to form the corresponding imine. This is followed by a hydrochloric acid-catalyzed rearrangement reaction and ring-closing reaction to form tetrahydrocarbazole . In another method, a mixture of the ethyl 3-(9H-carbazol-9-yl)propanoate and hydrazine in ethanol is heated under reflux for several hours .Molecular Structure Analysis

The molecular formula of “3-(9H-carbazol-9-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide” is C24H23N3O2 . The average mass is 385.458 Da and the monoisotopic mass is 385.179016 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. One of the main physical mechanisms driving the resistive switching has been attributed to the electric field-induced reorientation of heterocycles, which modulates charge transport .Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases Treatment

One study focused on the synthesis and bioinformatic characterization of new Schiff bases, including derivatives related to the specified compound, for potential applicability in brain disorders, particularly Alzheimer’s disease. These compounds were evaluated for their drug-like, pharmacokinetic, pharmacodynamic, and pharmacogenomic properties. The study highlighted the potential of these compounds as neuropsychiatric drugs, showing promise in treating neurodegenerative disorders (Avram et al., 2021).

Anticancer Activity

Research into novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives demonstrated significant antioxidant and anticancer activities. These compounds, related to the specified chemical structure, showed enhanced cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines compared to known antioxidants and anticancer agents. This suggests their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).

Optical Properties and Fluorescence Quenching

The optical properties and fluorescence quenching of carbazole-containing push-pull chromophores have been studied, revealing their potential in solvatochromic properties and as probes for determining critical micelle concentration of surfactants. These findings indicate the compound's utility in photophysical research and applications in materials science (Asiri et al., 2017).

Antimicrobial Agents

Another study explored the design, synthesis, and in vitro characterization of novel antimicrobial agents based on 6-Chloro-9H-carbazol derivatives and 1,3,4-oxadiazole scaffolds. The synthesized compounds exhibited good antimicrobial activity, with some showing exceptional anti-biofilm activity against P. aeruginosa biofilms. These findings highlight the compound's potential in developing new antimicrobial treatments (Bordei (Telehoiu) et al., 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-carbazol-9-yl-N-[(E)-(2-ethoxyphenyl)methylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c1-2-29-23-14-8-3-9-18(23)17-25-26-24(28)15-16-27-21-12-6-4-10-19(21)20-11-5-7-13-22(20)27/h3-14,17H,2,15-16H2,1H3,(H,26,28)/b25-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXXQGMIUOJCPP-KOEQRZSOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

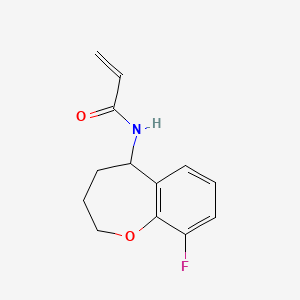

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2670416.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2670420.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2670422.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2670432.png)

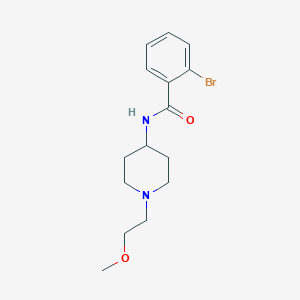

![1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2670434.png)

![3,4-dimethyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2670435.png)

![Butyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2670437.png)